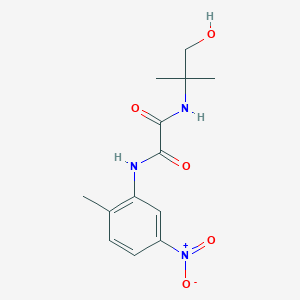

N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide, also known as HMPAO, is a radiopharmaceutical agent used in medical imaging. It is a lipophilic molecule that is able to cross the blood-brain barrier and bind to the cerebral blood flow.

Scientific Research Applications

Oxidative Damage and Carcinogenicity Studies

Studies on similar compounds, such as 2-nitropropane, have explored their impact on oxidative DNA and RNA damage, offering insights into their carcinogenic mechanisms. For instance, 2-nitropropane, an industrial chemical, has been shown to significantly increase oxidative damage in liver nucleic acids in rats, suggesting a potential pathway for its hepatocarcinogenicity through the generation of reactive oxygen species or free radicals that damage nucleic acids (Fiala, Conaway, & Mathis, 1989). This type of research is crucial for understanding the molecular mechanisms of toxicity and carcinogenicity associated with certain chemicals, which could be relevant for assessing the safety and potential risks of N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide.

Mechanistic Insights into Metabolic Processes

The metabolism of compounds similar to N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide has been studied to elucidate their biological interactions and transformation pathways. For example, research on N-hydroxyphentermine oxidation by rat liver microsomes has contributed to understanding how these compounds are metabolized and the role of cytochrome P-450 in their oxidative processes (Sum & Cho, 1979). Such studies are valuable for predicting the metabolic fate of similar compounds in living organisms and their potential biological effects.

Synthesis and Application in Material Science

The development of novel synthetic methodologies and applications of related compounds in material science, such as the synthesis of di- and mono-oxalamides through acid-catalyzed rearrangement, highlights the potential for chemical innovation. These compounds have applications in creating new materials with specific properties (Mamedov et al., 2016). Research in this area can provide insights into how N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide might be utilized in the development of novel materials or chemical processes.

DNA Interaction and Antitumor Studies

Investigations into the interactions between similar compounds and DNA, as well as their antitumor activities, offer a basis for exploring the therapeutic potentials of chemicals. For instance, studies on Ni(II) complexes with Schiff base ligands, which include evaluations of DNA/protein interaction and cytotoxicity, demonstrate the relevance of structural chemistry in the development of potential anticancer agents (Yu et al., 2017). Such research may inform future studies on the biological activities and applications of N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide in medical and therapeutic contexts.

properties

IUPAC Name |

N'-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methyl-5-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5/c1-8-4-5-9(16(20)21)6-10(8)14-11(18)12(19)15-13(2,3)7-17/h4-6,17H,7H2,1-3H3,(H,14,18)(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREIICLVAVTGDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NC(C)(C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2686380.png)

![6-chloro-N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}pyridine-3-carboxamide](/img/structure/B2686383.png)

![N-(9H-Fluoren-9-yl)-3-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B2686384.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2686385.png)

![2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2686386.png)

![(Z)-methyl 2-(2-((4-(N,N-dibutylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2686393.png)

![2-[[1-(3-Phenylpropanoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2686395.png)

![N-(2-{6-[(4-fluorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2686397.png)

![1-((cyanomethyl)thio)-N-cyclohexyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2686399.png)

![(1beta,4beta)-5alpha,6alpha-Epoxy-7-oxabicyclo[2.2.1]heptane-2alpha-carboxylic acid methyl ester](/img/structure/B2686400.png)

![2-(3-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2686402.png)